1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide
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Overview
Description
1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research and development.
Preparation Methods
The synthesis of 1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazole ring, followed by the construction of the pyrano[4,3-D]thieno[2,3-B]pyridine core. The final step involves the introduction of the morpholinyl and amino groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or morpholinyl groups, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
Scientific Research Applications
1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new catalysts or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are studied for their potential as fibroblast growth factor receptor inhibitors.
Thiazole-containing compounds: These compounds are known for their biological activity and are used in various therapeutic applications.
Morpholine derivatives: These compounds are widely used in medicinal chemistry for their ability to modulate biological targets.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which provide a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C20H23N5O3S2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-amino-12,12-dimethyl-8-morpholin-4-yl-N-(1,3-thiazol-2-yl)-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide |
InChI |
InChI=1S/C20H23N5O3S2/c1-20(2)9-11-12(10-28-20)16(25-4-6-27-7-5-25)23-18-13(11)14(21)15(30-18)17(26)24-19-22-3-8-29-19/h3,8H,4-7,9-10,21H2,1-2H3,(H,22,24,26) |
InChI Key |
CXKRRIBELVXXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)NC4=NC=CS4)N)N5CCOCC5)C |
Origin of Product |
United States |
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